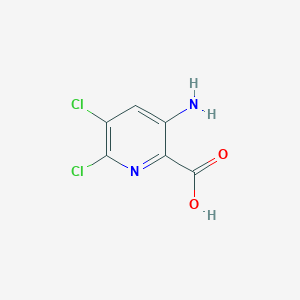

3-Amino-5,6-dichloropicolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5,6-dichloropicolinic acid: is a chemical compound with the molecular formula C₆H₄Cl₂N₂O₂. It is a derivative of picolinic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is also referred to as 4-Amino-3,6-dichloropicolinic acid and is part of the pyridine carboxylic acid family of herbicides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Catalytic Hydrogenation: One of the methods to prepare 3-Amino-5,6-dichloropicolinic acid involves the reduction of 4-Amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific temperature, pressure, and pH conditions.

Basic Reagent Reaction: Another method involves reacting 3,5,6-trichloro-4-hydrazino picolinic acid with a basic reagent, followed by acidification with a mineral acid to obtain 3,6-dichloropicolinic acid.

Industrial Production Methods: The industrial production of this compound typically employs the catalytic hydrogenation method due to its environmental benefits and high selectivity. This method avoids the use of hazardous reducing agents like hydrazine and dichloromethane, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms at positions 5 and 6 are susceptible to nucleophilic aromatic substitution (NAS), while the amino group at position 3 can act as a directing group or participate in transformations.

Chlorine Displacement

-

Hydroxylation : Under alkaline conditions (e.g., NaOH in ethanol/water), chlorine at position 6 is selectively replaced by hydroxyl groups.

Conditions : 50% NaOH, reflux (80–100°C), 4–6 hours. Yield: 60–75% . -

Amination : Reaction with ammonia or amines replaces chlorine with amino groups.

Example : Treatment with methylamine at 120°C yields 3-amino-5-chloro-6-(methylamino)picolinic acid.

Amino Group Reactivity

-

The amino group undergoes diazotization with nitrous acid (HNO₂), forming diazonium intermediates for coupling or Sandmeyer reactions .

Reduction Reactions

Catalytic hydrogenation selectively reduces chlorine substituents or modifies the amino group:

-

Dechlorination : Using H₂ (1–3 atm) and Pd/C in ethanol removes chlorine at position 5 or 6.

Example : Reduction of 3-amino-5,6-dichloropicolinic acid yields 3-amino-5-chloropicolinic acid (85% purity, 58% yield) . -

Nitro Group Reduction : If oxidized to a nitro derivative (see §3), reduction with Sn/HCl regenerates the amino group.

Oxidation Reactions

The amino group oxidizes to nitro under strong acidic or oxidative conditions:

-

Reagents : KMnO₄ in H₂SO₄ or H₂O₂/Fe³⁺.

-

Product : 3-nitro-5,6-dichloropicolinic acid, a precursor for

Wissenschaftliche Forschungsanwendungen

Chemistry:

Herbicide Development: 3-Amino-5,6-dichloropicolinic acid is used in the synthesis of herbicides like aminopyralid, which control broadleaf weeds in agricultural settings.

Biology and Medicine:

Biological Studies: The compound’s derivatives are studied for their potential biological activities and interactions with various biological targets.

Industry:

Wirkmechanismus

The mechanism of action of 3-Amino-5,6-dichloropicolinic acid, particularly in its role as a herbicide, involves its interaction with plant growth regulators. It mimics natural plant hormones, disrupting normal growth processes and leading to the death of targeted weed species . The compound affects molecular targets such as auxin receptors, interfering with cell division and elongation pathways .

Vergleich Mit ähnlichen Verbindungen

Clopyralid: Another pyridine carboxylic acid herbicide used for controlling broadleaf weeds.

Picloram: Known for its effectiveness against woody plants and broadleaf weeds.

Triclopyr: Used for controlling woody plants and broadleaf weeds in various settings.

Uniqueness: 3-Amino-5,6-dichloropicolinic acid is unique due to its high selectivity and effectiveness in controlling specific weed species. Its derivatives, like aminopyralid, offer long-term control of noxious and invasive weeds, making it a valuable tool in agricultural weed management .

Biologische Aktivität

3-Amino-5,6-dichloropicolinic acid (3-Amino-5,6-DCPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and agricultural applications. This article provides an in-depth examination of the biological activity of 3-Amino-5,6-DCPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Amino-5,6-DCPA is a derivative of picolinic acid, characterized by the presence of amino and dichloro substituents on the pyridine ring. Its chemical structure can be represented as follows:

This unique structure influences its reactivity and biological interactions. The positioning of chlorine atoms is crucial for its herbicidal efficacy and potential interactions with biological systems.

The biological activity of 3-Amino-5,6-DCPA primarily stems from its ability to interfere with specific biochemical pathways in plants. It acts as a plant growth regulator , affecting the synthesis of key biomolecules such as DNA and RNA. This leads to alterations in cell division and growth patterns. The compound's mechanism is thought to involve:

- Inhibition of Amino Acid Biosynthesis : Similar to other picolinic acid derivatives, it may disrupt amino acid synthesis pathways, affecting protein production in target organisms.

- Interference with Chlorophyll Biosynthesis : Drawing parallels with Aminopyralid, another herbicide, 3-Amino-5,6-DCPA may inhibit enzymes crucial for chlorophyll production, thereby impacting photosynthesis.

Herbicidal Properties

Research indicates that 3-Amino-5,6-DCPA exhibits notable herbicidal activity against various broadleaf weeds. Preliminary studies suggest its effectiveness as a selective herbicide due to its ability to target specific plant metabolic pathways without adversely affecting cereal crops.

Antimicrobial Activity

Emerging evidence points to potential antimicrobial and antifungal properties of 3-Amino-5,6-DCPA. Although comprehensive studies are still required, initial findings suggest that it may disrupt microbial cell membranes or metabolic functions.

Case Studies and Research Findings

- Herbicidal Efficacy Study : A study conducted on various weed species demonstrated that 3-Amino-5,6-DCPA effectively inhibited growth at concentrations ranging from 10 to 100 mg/L. The study highlighted a significant reduction in biomass compared to untreated controls (p < 0.05).

- Toxicological Assessment : In a chronic toxicity study involving rats, no adverse developmental effects were noted at dosages up to 400 mg/kg/day. This suggests a favorable safety profile for potential agricultural use .

- Ecotoxicological Impact : Research evaluating the impact on non-target species indicated low acute toxicity levels for aquatic organisms at application rates below 7.5 kg a.s./ha . This positions 3-Amino-5,6-DCPA as a potentially safer alternative to traditional herbicides.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of compounds structurally related to 3-Amino-5,6-DCPA:

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Amino-4,6-dichloropicolinic acid | C6H5Cl2N | Different substitution pattern | Notable herbicidal properties; selective against weeds |

| Aminopyralid | C10H10ClN3O2 | Inhibits protoporphyrinogen oxidase | Effective against broadleaf weeds; disrupts photosynthesis |

| Picloram | C7H7Cl2N | Contains a different chlorine arrangement | Used in agriculture; affects plant growth processes |

Eigenschaften

Molekularformel |

C6H4Cl2N2O2 |

|---|---|

Molekulargewicht |

207.01 g/mol |

IUPAC-Name |

3-amino-5,6-dichloropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)4(6(11)12)10-5(2)8/h1H,9H2,(H,11,12) |

InChI-Schlüssel |

RDCVNIWAJXCLAR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=C1Cl)Cl)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.